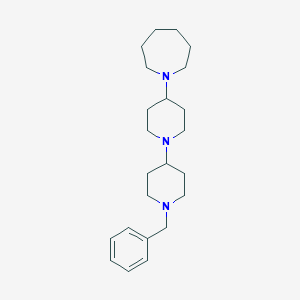![molecular formula C16H24N2O2S B247120 1-[(4-Methylphenyl)sulfonyl]-4-(1-pyrrolidinyl)piperidine](/img/structure/B247120.png)
1-[(4-Methylphenyl)sulfonyl]-4-(1-pyrrolidinyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Methylphenyl)sulfonyl]-4-(1-pyrrolidinyl)piperidine, also known as MS-222, is a common anesthetic agent used in scientific research. This compound has been widely used in aquatic animal studies due to its effectiveness in inducing anesthesia and its low toxicity levels. In
Wirkmechanismus
1-[(4-Methylphenyl)sulfonyl]-4-(1-pyrrolidinyl)piperidine acts as a potent anesthetic by binding to and blocking the N-methyl-D-aspartate (NMDA) receptors in the central nervous system. This leads to a decrease in neuronal activity and a loss of consciousness in the animal. 1-[(4-Methylphenyl)sulfonyl]-4-(1-pyrrolidinyl)piperidine also has a muscle relaxant effect, which makes it useful in surgical procedures.
Biochemical and Physiological Effects:
1-[(4-Methylphenyl)sulfonyl]-4-(1-pyrrolidinyl)piperidine has been shown to have minimal effects on the physiological parameters of aquatic animals such as heart rate, blood pressure, and oxygen consumption. However, prolonged exposure to 1-[(4-Methylphenyl)sulfonyl]-4-(1-pyrrolidinyl)piperidine can lead to respiratory depression and acidosis. It is important to note that 1-[(4-Methylphenyl)sulfonyl]-4-(1-pyrrolidinyl)piperidine is not recommended for use in mammals due to its potential to cause respiratory arrest.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-[(4-Methylphenyl)sulfonyl]-4-(1-pyrrolidinyl)piperidine as an anesthetic agent is its effectiveness in inducing anesthesia in aquatic animals. It has a rapid onset of action and a short recovery time, which makes it ideal for use in studies that require repeated immobilization of animals. However, 1-[(4-Methylphenyl)sulfonyl]-4-(1-pyrrolidinyl)piperidine has some limitations, including its potential to cause respiratory depression and acidosis in prolonged exposures. It is also not recommended for use in mammals.
Zukünftige Richtungen
There are several future directions for the use of 1-[(4-Methylphenyl)sulfonyl]-4-(1-pyrrolidinyl)piperidine in scientific research. One area of interest is the development of alternative anesthetic agents that are more effective and less toxic than 1-[(4-Methylphenyl)sulfonyl]-4-(1-pyrrolidinyl)piperidine. Another area of interest is the investigation of the long-term effects of 1-[(4-Methylphenyl)sulfonyl]-4-(1-pyrrolidinyl)piperidine exposure on aquatic animals. Finally, there is a need for further research into the mechanism of action of 1-[(4-Methylphenyl)sulfonyl]-4-(1-pyrrolidinyl)piperidine and its effects on the central nervous system.
Synthesemethoden
1-[(4-Methylphenyl)sulfonyl]-4-(1-pyrrolidinyl)piperidine is synthesized through a multi-step process that involves the reaction of 4-methylbenzenesulfonyl chloride with 4-piperidone to form 1-(4-methylphenylsulfonyl)-4-piperidone. This intermediate is then reacted with 1-chloro-2,2,2-trifluoroethane to produce 1-[(4-Methylphenyl)sulfonyl]-4-(1-pyrrolidinyl)piperidine. The final product is obtained through recrystallization and purification.
Wissenschaftliche Forschungsanwendungen
1-[(4-Methylphenyl)sulfonyl]-4-(1-pyrrolidinyl)piperidine is commonly used in scientific research as an anesthetic agent for aquatic animals such as fish, amphibians, and reptiles. It is particularly useful in studies that require the immobilization of animals for surgical procedures or physiological measurements. 1-[(4-Methylphenyl)sulfonyl]-4-(1-pyrrolidinyl)piperidine has also been used in studies investigating the effects of environmental stressors on aquatic animals.
Eigenschaften
Produktname |
1-[(4-Methylphenyl)sulfonyl]-4-(1-pyrrolidinyl)piperidine |
|---|---|
Molekularformel |
C16H24N2O2S |
Molekulargewicht |
308.4 g/mol |
IUPAC-Name |
1-(4-methylphenyl)sulfonyl-4-pyrrolidin-1-ylpiperidine |
InChI |
InChI=1S/C16H24N2O2S/c1-14-4-6-16(7-5-14)21(19,20)18-12-8-15(9-13-18)17-10-2-3-11-17/h4-7,15H,2-3,8-13H2,1H3 |
InChI-Schlüssel |
YOYJLQANNRMGCG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N3CCCC3 |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N3CCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-{[4-(azepan-1-yl)piperidin-1-yl]methyl}-1H-indole](/img/structure/B247043.png)
![1-(2-Fluorophenyl)-4-[1-(pentan-3-yl)piperidin-4-yl]piperazine](/img/structure/B247045.png)
![1-[1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine](/img/structure/B247046.png)
![1-(2-Fluorophenyl)-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperazine](/img/structure/B247047.png)
![3-({4-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)-1H-indole](/img/structure/B247048.png)
![1-(2-Fluorophenyl)-4-[1-(pyridin-3-ylmethyl)piperidin-4-yl]piperazine](/img/structure/B247050.png)
![1-[1-(2,4-Dimethoxybenzyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine](/img/structure/B247053.png)
![1-[1-(2-Chlorobenzyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine](/img/structure/B247054.png)
![1-(2-Fluorophenyl)-4-[1-(3-methoxybenzyl)-4-piperidinyl]piperazine](/img/structure/B247055.png)
![1-Ethyl-4-[1-(3-methylbenzyl)-4-piperidinyl]piperazine](/img/structure/B247057.png)
![1-Ethyl-4-[1-(naphthalen-1-ylmethyl)piperidin-4-yl]piperazine](/img/structure/B247059.png)
![1-[1-(2-Chlorobenzyl)-4-piperidinyl]-4-ethylpiperazine](/img/structure/B247061.png)